![molecular formula C7H13NO2 B2457227 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-32-5](/img/structure/B2457227.png)
8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to the compound , has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .
Molecular Structure Analysis
The molecular structure of “8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” can be represented by the SMILES notation C1COC2(N1)COC2
. The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 200.8±40.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol . The flash point is 66.7±16.8 °C . The index of refraction is 1.509 . The molar refractivity is 28.2±0.4 cm³ . The polar surface area is 30 Ų . The polarizability is 11.2±0.5 10^-24 cm³ . The surface tension is 38.9±5.0 dyne/cm . The molar volume is 94.6±5.0 cm³ .
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have directed their efforts toward stereoselective preparation of this fundamental structure. While most approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Building Block for Chemical Synthesis
8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane, with its unique molecular structure, offers versatility as a building block in advanced chemical synthesis. Its CAS number (1556097-32-5) and molecular weight (143.18 g/mol) make it a powerful tool for designing novel compounds and exploring synthetic pathways.
Catalytic Transformations
Investigations into the catalytic properties of 8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane derivatives could reveal their potential in various transformations. From asymmetric reactions to metal-catalyzed processes, these compounds may contribute to greener and more efficient synthetic methodologies.
properties
IUPAC Name |
8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-3-4-10-7(8)5-9-6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZZHPCPRBBHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC12COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.